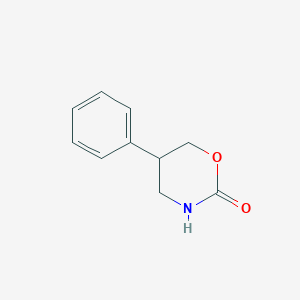amino}acetate](/img/structure/B8538951.png)
ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a tert-butoxycarbonyl group, a hydroxyethyl group, and an amino-acetic acid ethyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with ethyl chloroacetate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates. The use of flow microreactors enhances the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules .
- Employed in the synthesis of dipeptides and other biologically active compounds .
Biology and Medicine:
- Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
- Investigated for its potential use in drug delivery systems due to its ability to form stable esters and amides .
Industry:
Wirkmechanismus
The mechanism of action of ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release the active amino acid or peptide, which then exerts its biological effects. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-Hydroxycarbamate: Another tert-butoxycarbonyl-protected compound used in organic synthesis.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A derivative used in the synthesis of various organic compounds.
Uniqueness:
- ethyl 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}acetate is unique due to its specific combination of functional groups, which allows for versatile reactivity and application in different fields .
- Its ability to form stable esters and amides makes it particularly valuable in pharmaceutical and industrial applications .
Eigenschaften
Molekularformel |
C11H21NO5 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
ethyl 2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C11H21NO5/c1-5-16-9(14)8-12(6-7-13)10(15)17-11(2,3)4/h13H,5-8H2,1-4H3 |
InChI-Schlüssel |
SEPIJHHBLZBUHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(CCO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-bromoethyl)-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B8538871.png)

![tert-Butyl (R)-2-[(trifluoromethylsulfonyl)oxy]propionate](/img/structure/B8538888.png)

![[4-(Aminomethyl)-3-chlorophenyl]dimethylamine](/img/structure/B8538915.png)

![N-({[1-(But-3-en-1-yl)cyclobutyl]methoxy}carbonyl)-3-methyl-L-valine](/img/structure/B8538920.png)

![3-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B8538927.png)




![3-{5-[2-(3,4-Dimethoxy-phenyl)-vinyl]-[1,2,4]oxadiazol-3-yl}-pyridine](/img/structure/B8538938.png)
